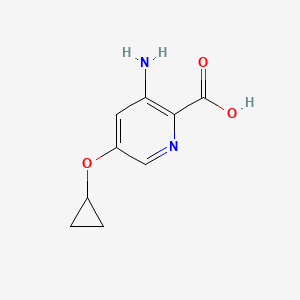

3-Amino-5-cyclopropoxypicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-amino-5-cyclopropyloxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-6(14-5-1-2-5)4-11-8(7)9(12)13/h3-5H,1-2,10H2,(H,12,13) |

InChI Key |

XXPVOCDTNSSRJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(N=C2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Cyclopropoxypicolinic Acid and Analogues

Established Synthetic Pathways for Picolinic Acid Scaffolds

The synthesis of the picolinic acid (pyridine-2-carboxylic acid) core is a well-established field in heterocyclic chemistry. Several primary strategies are employed, which can be broadly categorized into the functionalization of pre-existing pyridine (B92270) rings and the de novo construction of the pyridine ring system.

One common approach begins with the oxidation of an alkyl group at the 2-position of the pyridine ring. For instance, α-picoline (2-methylpyridine) can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield picolinic acid. orgsyn.org This method is straightforward for simple picolinic acids but may not be suitable for substrates with sensitive functional groups that are incompatible with harsh oxidation conditions.

Another widely used method is the hydrolysis of 2-cyanopyridine. The cyano group can be converted to a carboxylic acid under either acidic or basic conditions, often with heating. chemicalbook.com This pathway is effective and benefits from the relative accessibility of substituted cyanopyridines.

Functional group interconversion on the picolinic acid backbone itself is also a common strategy. For example, picolinic acid can be converted to its acid chloride by treatment with thionyl chloride (SOCl₂), creating a highly reactive intermediate for further modifications such as esterification or amidation. umsl.edu Esterification, typically to a methyl or ethyl ester, is a frequent step to protect the carboxylic acid while other transformations are carried out on the pyridine ring. umsl.edu

More complex picolinic acid derivatives can be constructed through multi-component reactions. These methods, which form the heterocyclic ring in a single step from several starting materials, offer a high degree of efficiency. For example, picolinates can be synthesized via a cooperative vinylogous anomeric-based oxidation involving reactants like 2-oxopropanoic acid, ammonium (B1175870) acetate, malononitrile, and various aldehydes, often facilitated by a heterogeneous catalyst. rsc.org

Finally, derivatization of picolinic acid N-oxides provides an alternative route. The N-oxide activates the pyridine ring for electrophilic substitution, such as nitration, which can then be followed by reduction to introduce an amino group. umsl.edu

These established pathways provide a robust toolkit for accessing a wide variety of picolinic acid scaffolds, which serve as the foundational starting materials for the synthesis of more complex targets like 3-Amino-5-cyclopropoxypicolinic acid.

Strategies for Regioselective Introduction of the Cyclopropoxy Moiety

The regioselective introduction of a cyclopropoxy group at the C-5 position of the picolinic acid ring is a critical and challenging step in the synthesis of the target compound. This transformation requires the precise formation of an ether linkage on an electron-deficient pyridine ring. Two primary strategies are generally applicable for this type of transformation: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a cornerstone of pyridine chemistry. nih.gov For this strategy to be effective, the pyridine ring must be activated by electron-withdrawing groups ortho and/or para to a suitable leaving group. In the context of a 5-substituted picolinate (B1231196), a good leaving group (e.g., a halogen like fluorine or chlorine, or a nitro group) is required at the C-5 position. The reaction would proceed by reacting the activated picolinate substrate with a cyclopropoxide salt (e.g., sodium or potassium cyclopropoxide), which acts as the nucleophile.

A plausible SNAr route could involve a starting material like methyl 5-halo-3-nitropicolinate. The nitro group at C-3 and the ester at C-2 would strongly activate the C-5 position for nucleophilic attack. The reaction would proceed as follows:

Activation: Start with a picolinic acid derivative bearing a leaving group at C-5, such as methyl 5-chloropicolinate or methyl 5-nitropicolinate.

Nucleophilic Attack: Treat this substrate with sodium cyclopropoxide in a suitable polar aprotic solvent like DMF or DMSO. The cyclopropoxide anion displaces the leaving group at the C-5 position.

Work-up: Subsequent work-up and purification would yield the desired methyl 5-cyclopropoxypicolinate derivative.

The success of SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing capacity of the other substituents on the ring. rsc.orgmdpi.commdpi.com

Transition-Metal-Catalyzed C-O Cross-Coupling

Modern synthetic chemistry offers powerful alternatives to SNAr, most notably the Buchwald-Hartwig C-O cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed method allows for the formation of aryl ethers from aryl halides or triflates and alcohols, often under milder conditions than required for SNAr. libretexts.org This approach would be particularly useful if the pyridine ring lacks strong activating groups.

A potential Buchwald-Hartwig route would involve:

Substrates: A 5-halopicolinate ester (e.g., methyl 5-bromopicolinate) would be coupled with cyclopropanol.

Catalyst System: The reaction requires a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., a sterically hindered biarylphosphine like RuPhos or XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄). libretexts.orgorganic-synthesis.com

Reaction: The components are heated in an inert solvent such as toluene (B28343) or dioxane until the reaction is complete.

This method offers broad functional group tolerance and is a powerful tool for constructing the C-O bond of the cyclopropoxy moiety. researchgate.net

Stereoselective Approaches in this compound Synthesis

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where stereocenters might be present on substituents or as part of the core structure in related compounds, necessitates the use of stereoselective methods. The primary strategies for achieving stereoselectivity are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly. For analogues of the target compound, this could involve several approaches:

Enzymatic Cascades: Biocatalysis offers a highly selective method for synthesizing chiral amines. Multi-enzyme cascades, for instance, can convert protected amino alcohols into chiral cyclic amines with high enantiopurity. rsc.org This approach could be adapted to synthesize chiral 3-aminopyridine (B143674) precursors from achiral starting materials.

Asymmetric Hydrogenation: If a suitable prochiral precursor can be synthesized, such as an enamine or an imine derivative of the pyridine scaffold, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) could establish the desired stereocenter at the 3-position.

Chiral Auxiliaries: A chiral auxiliary could be attached to the molecule to direct a subsequent reaction stereoselectively, after which the auxiliary is removed.

Chiral Resolution

Chiral resolution is a classical and widely used technique to separate a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.orgchemeurope.com

Diastereomeric Salt Formation: This is the most common resolution method. wikipedia.org If a chiral analogue of this compound is synthesized as a racemate, it can be reacted with a chiral resolving agent. Since the target molecule contains both a basic amino group and an acidic carboxylic acid group, either a chiral acid (e.g., tartaric acid, camphorsulfonic acid) or a chiral base (e.g., brucine, (R)-1-phenylethylamine) can be used. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed by acid/base extraction to yield the pure enantiomers. google.com

Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could selectively acylate the amino group of one enantiomer, allowing the acylated product and the unreacted amine to be separated. google.com

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers on an analytical or preparative scale. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. mdpi.com

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes is driven by the need for efficiency, cost-effectiveness, higher yields, and improved safety and environmental profiles. For a multi-substituted target like this compound, optimization focuses on streamlining the reaction sequence and improving the performance of key steps.

A key area of novel route development is the strategic use of modern cross-coupling reactions. For instance, the introduction of the 3-amino group can be achieved via a Buchwald-Hartwig amination reaction. wikipedia.org This involves coupling a 3-halopicolinate ester with an ammonia (B1221849) equivalent or a protected amine, using a palladium catalyst and a specialized ligand. organic-chemistry.org This method is often more versatile and higher-yielding than traditional methods like the Hofmann rearrangement of a nicotinamide (B372718) precursor. orgsyn.org

Optimization of a synthetic route involves the systematic study of reaction parameters to maximize yield and purity while minimizing side products and reaction time. Key parameters for optimization include:

Catalyst and Ligand: For cross-coupling steps, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands is crucial to find the most active and stable catalytic system.

Base and Solvent: The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can dramatically affect reaction rates and outcomes. libretexts.org

Temperature and Reaction Time: Fine-tuning the reaction temperature and duration is essential to ensure complete conversion without promoting decomposition of starting materials or products.

Order of Steps: The sequence in which the amino and cyclopropoxy groups are introduced can be critical. For example, it may be more efficient to introduce the cyclopropoxy group via SNAr on a nitro-substituted pyridine first, followed by reduction of the nitro group to the desired amine. This avoids protecting the amino group during the etherification step.

The development of multi-component reactions also represents a novel approach, potentially allowing for the construction of the substituted picolinic acid scaffold in fewer steps compared to traditional linear syntheses. rsc.org

Analytical Characterization of Synthetic Intermediates and the Final Compound

The rigorous characterization of synthetic intermediates and the final this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The primary methods used for structural elucidation are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of hydrogen atoms, including characteristic signals for the pyridine ring protons, the amino group, and the cyclopropyl (B3062369) protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, O-H stretch of the carboxylic acid, C-O stretches of the ether, and various vibrations associated with the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which is used to confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

To assess the purity of the compound and to monitor the progress of reactions, chromatographic techniques are indispensable:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound and intermediates. By using a suitable column and mobile phase, impurities can be separated and quantified.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.

The table below summarizes the key analytical techniques and their applications in the characterization of this compound and its intermediates.

| Analytical Technique | Purpose | Information Obtained |

| ¹H NMR | Structure Elucidation | Chemical environment, number, and connectivity of protons. |

| ¹³C NMR | Structure Elucidation | Chemical environment and number of unique carbon atoms. |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., -NH₂, -COOH, C-O-C). |

| Mass Spectrometry (MS) | Molecular Weight & Formula | Molecular weight and elemental composition (with HRMS). |

| HPLC | Purity Assessment | Quantifies the purity of the compound and detects impurities. |

| Melting Point | Purity & Identification | A sharp melting point range indicates high purity. |

| Elemental Analysis | Elemental Composition | Confirms the percentage composition of C, H, N, and O. |

Through the combined application of these synthetic and analytical methodologies, this compound and its analogues can be prepared and rigorously characterized, ensuring the production of well-defined chemical entities for further investigation.

No Publicly Available Data on the Molecular Mechanisms of this compound

Despite a comprehensive search of available scientific literature and databases, no specific information has been found regarding the molecular mechanisms of action, pharmacological targets, or cellular effects of the chemical compound this compound.

Extensive queries aimed at elucidating the intracellular signaling pathways modulated by this compound, its direct molecular interactions and binding profiles, the identification of specific protein or enzyme targets, and its downstream biological effects at the cellular level did not yield any relevant results.

The scientific community has not published any research that would allow for a detailed analysis as requested. The provided outline, which includes sections on intracellular signaling, molecular interactions, target identification, and cellular effects, cannot be addressed due to the absence of foundational data for this compound.

It is important to note that the absence of information does not necessarily indicate a lack of biological activity. It signifies that, to date, research on this specific compound has not been published in accessible scientific literature. Therefore, any discussion of its pharmacological properties would be purely speculative and would not meet the required standards of scientific accuracy.

Preclinical Biological Activity and Efficacy Assessments of 3 Amino 5 Cyclopropoxypicolinic Acid

Comparative Analysis with Related Chemical Biology Probes and Analogues

Should research on 3-Amino-5-cyclopropoxypicolinic acid be published and become publicly available in the future, this topic can be revisited.

Structure Activity Relationship Sar and Structural Optimization of 3 Amino 5 Cyclopropoxypicolinic Acid Series

Design Principles for Modulating Picolinic Acid Scaffold Activity

The picolinic acid framework, a pyridine-2-carboxylic acid, is recognized as a privileged scaffold in drug discovery. Its unique structural and electronic properties make it an excellent starting point for designing enzyme inhibitors and other bioactive molecules. nih.govnih.gov The nitrogen atom at position 1 and the carboxylic acid at position 2 can act as a bidentate chelation site for metal ions within enzyme active sites, a key interaction for many inhibitors. wikipedia.org

The modulation of the picolinic acid scaffold's activity is governed by several key principles:

Electronic Effects : The pyridine (B92270) ring is electron-deficient, which can influence its binding affinity to biological targets. dovepress.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can fine-tune the electronic character of the ring system, thereby modulating binding interactions such as π-π stacking and hydrogen bonding.

Steric Factors : The size and shape of substituents on the pyridine ring are critical. Bulky groups can introduce steric hindrance that may either prevent binding or, conversely, promote a specific binding conformation that enhances activity. The strategic placement of substituents can be used to probe the topology of a target's binding pocket.

Recent studies on synthetic auxin herbicides based on the picolinic acid skeleton have shown that substitutions at the 4, 5, and 6 positions are critical for high potency. For instance, in a series of 4-amino-3,5-dichloro-6-(1-pyrazolyl)-2-picolinic acids, the nature of the substituent on the pyrazole (B372694) ring significantly impacted herbicidal activity, demonstrating the scaffold's sensitivity to peripheral modifications. nih.govmdpi.com

Impact of Cyclopropoxy Moiety Modifications on Biological Activity and Selectivity

The cyclopropoxy group at the C5 position is a distinctive feature of this series. The cyclopropyl (B3062369) ring is a versatile tool in medicinal chemistry, often used to enhance a molecule's pharmacological profile. nih.gov

The introduction of a cyclopropoxy moiety imparts several advantageous properties:

Metabolic Stability : The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl groups like isopropyl. hyphadiscovery.com This is attributed to the higher C-H bond dissociation energy of the cyclopropane (B1198618) ring, which can lead to improved metabolic stability and a longer biological half-life. hyphadiscovery.com

Conformational Rigidity : The three-membered ring introduces significant conformational constraint. iris-biotech.deunl.pt This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency. nih.gov

Physicochemical Properties : A cyclopropyl group can be used to fine-tune lipophilicity. It is generally less lipophilic than an isopropyl or phenyl group, which can be advantageous for optimizing solubility and other pharmacokinetic parameters. iris-biotech.de

Modifications to the cyclopropoxy group can be explored to optimize activity and selectivity. Replacing it with other small, rigid alkoxy groups or bioisosteres allows for probing the size and electronic requirements of the target's binding pocket at this position.

| Compound | R Group (at C5) | Relative Binding Affinity (%) | Comment |

|---|---|---|---|

| 1a | -O-CH(CH₃)₂ (Isopropoxy) | 85 | Flexible, metabolically susceptible analogue. |

| 1b | -O-cPr (Cyclopropoxy) | 100 | Parent compound; rigid and metabolically stable. |

| 1c | -O-CH₂CH₃ (Ethoxy) | 60 | Smaller group, may result in suboptimal pocket filling. |

| 1d | -O-C(CH₃)₃ (tert-Butoxy) | 45 | Bulky group, potential for steric clash in binding site. |

This table is illustrative and based on established SAR principles for molecular optimization.

Role of the Amino Group in Modulating Biological Outcomes

The 3-amino group plays a crucial role in defining the biological activity of the scaffold. Its primary functions within the SAR context include:

Hydrogen Bonding : As a hydrogen bond donor, the -NH₂ group can form critical interactions with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a target protein, anchoring the molecule in the binding site.

Modulation of Ring Electronics : The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This alters the ring's reactivity and its potential for π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the target protein.

Vectorial Orientation : The position of the amino group is critical. Moving it from the C3 to the C4 or C6 position would significantly alter the molecule's interaction map and its ability to engage with specific regions of the binding pocket. Studies on other aminopicolinic acids have confirmed that the position of the amino substituent is a key determinant of activity. umsl.edu

Systematic replacement of the 3-amino group with other functional groups such as a hydroxyl (-OH), nitro (-NO₂), or a simple hydrogen atom is a standard strategy to confirm its importance. Often, such modifications lead to a significant loss of activity, confirming the amino group as a key pharmacophoric element.

Functionalization of the Carboxylic Acid Moiety and its Influence on Pharmacodynamics

The carboxylic acid at the C2 position is a key functional group that heavily influences the compound's pharmacodynamic and pharmacokinetic properties. While essential for target binding through ionic interactions or hydrogen bonding, its acidic nature can limit cell membrane permeability due to ionization at physiological pH.

Functionalization of the carboxylic acid is a common prodrug strategy to overcome this limitation. The most frequent modifications are the conversion to esters or amides:

Esters : Methyl or ethyl esters can mask the polar carboxylic acid, increasing lipophilicity and enhancing passive diffusion across cell membranes. Once inside the cell, these esters can be hydrolyzed by cellular esterases to release the active carboxylic acid.

Amides : Conversion to primary, secondary, or tertiary amides also neutralizes the charge and increases lipophilicity. Amides are generally more stable to hydrolysis than esters. nih.gov The formation of amides with different amines can also introduce new interaction points, potentially altering the binding mode or selectivity of the compound. nih.govresearchgate.net

These modifications directly influence pharmacodynamics by altering how the drug is absorbed, distributed, and metabolized, ultimately affecting the concentration of the active form at the target site.

| Compound | R Group (at C2) | Relative Cell Permeability (%) | Notes |

|---|---|---|---|

| 2a | -COOH | 15 | Ionized at physiological pH, low permeability. |

| 2b | -COOCH₃ (Methyl Ester) | 80 | Prodrug form, increased lipophilicity enhances uptake. |

| 2c | -CONH₂ (Primary Amide) | 65 | Neutral, more stable than ester, moderate permeability. |

| 2d | -CONHCH₃ (Secondary Amide) | 75 | Increased lipophilicity compared to primary amide. |

This table is illustrative and based on established principles of pharmacodynamics.

Stereochemical Considerations in the SAR of 3-Amino-5-cyclopropoxypicolinic Acid Analogues

Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. While the parent compound, this compound, is achiral, stereochemical considerations become paramount upon structural optimization, particularly through substitution on the cyclopropoxy ring.

If a substituent is introduced onto the cyclopropane ring (e.g., a methyl or fluoro group), one or two chiral centers are created. It is well-established that different enantiomers or diastereomers of a drug can have dramatically different biological activities, potencies, and metabolic profiles.

Research on other molecules containing chiral cyclopropyl groups has provided compelling evidence for the importance of stereochemistry. For example, in a study of cyclopropyl-epothilone analogues, two diastereomers differing only in the configuration of the cyclopropane ring showed substantial differences in biological activity. One analogue was nearly as potent as the natural product, while the other was significantly less active. nih.gov This highlights that the precise 3D orientation of the cyclopropyl ring and its substituents is crucial for optimal interaction with the target.

Therefore, in the development of analogues of this compound, any modification that introduces chirality would necessitate the separation and individual testing of each stereoisomer to identify the one with the optimal biological profile.

Metabolic Investigations of 3 Amino 5 Cyclopropoxypicolinic Acid in Preclinical Contexts

In Vitro Metabolic Stability Assessment

There is no available data on the in vitro metabolic stability of 3-Amino-5-cyclopropoxypicolinic acid in preclinical species. Information regarding its half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes from species such as rats, mice, dogs, or monkeys has not been reported in the reviewed literature.

Identification and Characterization of Major Metabolites

Specific studies identifying and characterizing the major metabolites of this compound have not been found. Consequently, there is no information on the chemical structures of its metabolites or the analytical methods used for their characterization.

Elucidation of Enzyme Systems Involved in this compound Biotransformation

Research detailing the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes, responsible for the biotransformation of this compound is not available in the public domain.

Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Excretion)

Comprehensive preclinical pharmacokinetic data detailing the absorption, distribution, and excretion of this compound in animal models are not available. This includes key parameters such as bioavailability, volume of distribution, clearance, and routes of excretion.

Computational Chemistry and Molecular Modeling Applications for 3 Amino 5 Cyclopropoxypicolinic Acid

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpmbs.comnih.gov This technique is widely used to predict the binding mode and affinity of a small molecule, such as 3-Amino-5-cyclopropoxypicolinic acid, to a macromolecular target, typically a protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field.

A hypothetical molecular docking study of this compound could be performed against a relevant biological target. The binding affinity, represented by the docking score (in kcal/mol), and the specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, can be predicted.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-protein complex. nih.govnih.gov MD simulations model the atomic-level movements of the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. mdpi.commdpi.com

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, LYS72, PHE80 |

| Hydrogen Bonds | Amine group with ASP145; Carboxylic acid with LYS72 |

| Hydrophobic Interactions | Cyclopropoxy group with PHE80 |

| MD Simulation Length | 100 ns |

| RMSD of Ligand | Stable (average < 2 Å) |

| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By developing a QSAR model for derivatives of this compound, it is possible to predict the activity of newly designed compounds without the need for immediate synthesis and testing.

The process involves generating a dataset of derivatives with known activities, calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties), and then using statistical methods to build a predictive model.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Modification | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| Parent Compound | - | 1.8 | 78.5 | 5.2 |

| Derivative 1 | Methyl ester | 2.3 | 69.3 | 3.8 |

| Derivative 2 | N-acetylation | 1.5 | 90.1 | 8.1 |

| Derivative 3 | 4-Chloro substitution | 2.5 | 78.5 | 2.5 |

| Derivative 4 | Methoxy group on cyclopropyl (B3062369) | 1.9 | 87.7 | 4.9 |

De Novo Design Approaches for the Development of Novel Analogues

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch. researchgate.netrsc.org Starting with the core scaffold of this compound, de novo design algorithms can explore vast chemical space to suggest new analogues with potentially improved activity, selectivity, or pharmacokinetic properties. These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of a target binding site.

Table 3: Hypothetical Novel Analogues of this compound Designed by De Novo Methods

| Analogue ID | Proposed Modification | Predicted Advantage | Design Rationale |

| ANA-001 | Bioisosteric replacement of carboxylic acid with a tetrazole ring | Improved metabolic stability and oral bioavailability | Tetrazole is a common bioisostere for carboxylic acid. |

| ANA-002 | Introduction of a hydroxyl group on the cyclopropyl ring | Increased hydrogen bonding potential with the target | To form an additional interaction with a specific residue in the binding pocket. |

| ANA-003 | Fusion of a second ring to the picolinic acid core | Enhanced rigidity and shape complementarity | To optimize interactions with a larger, more defined binding site. |

| ANA-004 | Replacement of the amino group with a hydroxylamine | Altered electronic properties and potential for new interactions | To explore different hydrogen bonding patterns. |

Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction models are crucial for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. researchgate.netnih.govnih.gov Various computational tools can predict properties such as aqueous solubility, intestinal absorption, plasma protein binding, metabolic stability, and potential for cytochrome P450 inhibition. mdpi.commdpi.com

Table 4: Predicted In Silico ADME Profile for this compound

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption (%) | > 90% | High |

| Caco-2 Permeability (nm/s) | 15 x 10⁻⁶ | Moderate |

| Plasma Protein Binding (%) | < 50% | Low |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | No | Low risk of drug-drug interactions |

| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant CNS effects |

Future Research Directions and Translational Perspectives for 3 Amino 5 Cyclopropoxypicolinic Acid

Unexplored Biological Activities and Mechanistic Underpinnings

Picolinic acid and its derivatives are known to exhibit a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative properties. wikipedia.org The core picolinic acid structure acts as a bidentate chelating agent for various metal ions, which is a key aspect of its biological activity. wikipedia.orgnih.gov Future research on 3-Amino-5-cyclopropoxypicolinic acid could unearth novel therapeutic potentials by investigating its interactions with a variety of biological targets.

The pyridine (B92270) ring is a common feature in many pharmaceuticals and is known to engage in π-π stacking and hydrogen bonding with biological macromolecules. nih.gov The amino and cyclopropoxy substitutions on the picolinic acid scaffold of this compound could modulate its electronic properties and steric profile, potentially leading to selective interactions with previously unexplored biological targets.

Potential areas of investigation include:

Enzyme Inhibition: Picolinic acid derivatives have been developed as potent enzyme inhibitors. nih.gov The specific substitutions on this compound could confer selectivity towards kinases, proteases, or other enzyme families implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Antiviral Activity: Picolinic acid has demonstrated antiviral properties, and its derivatives are being explored for their potential against various viruses. drugbank.com Research could focus on the efficacy of this compound against a broad spectrum of viruses, particularly enveloped viruses where picolinic acid has shown inhibitory effects on viral entry.

Anticancer and Anti-angiogenic Effects: Numerous picolinic acid derivatives have been synthesized and evaluated for their antitumor and anti-angiogenic activities. pensoft.netpensoft.net The unique substitutions of this compound may lead to novel mechanisms of anticancer action, such as the induction of endoplasmic reticulum stress-mediated apoptosis. pensoft.netpensoft.net

Immunomodulatory Effects: As a metabolite of tryptophan, picolinic acid is involved in immunological responses. drugbank.com The amino group on this compound could enhance its immunomodulatory properties, making it a candidate for investigation in autoimmune diseases and immunotherapy.

A deeper understanding of the mechanistic underpinnings of these potential activities will be crucial. This would involve identifying the specific molecular targets and signaling pathways modulated by the compound.

Development of Advanced In Vitro and In Vivo Research Models

To explore the full therapeutic potential of this compound, the development and utilization of sophisticated research models are imperative.

Advanced In Vitro Models:

Traditional two-dimensional (2D) cell cultures have limitations in predicting in vivo responses. nih.gov The field is moving towards more physiologically relevant three-dimensional (3D) cell culture models. nih.gov

3D Spheroids and Organoids: Establishing 3D spheroid and organoid cultures from healthy and diseased tissues would provide a more accurate platform to assess the efficacy and toxicity of this compound. nih.govimmusmol.com These models better mimic the complex cell-cell and cell-matrix interactions found in vivo. nih.gov For instance, tumor organoids could be used to screen for anticancer activity and predict patient-specific responses. nih.gov

High-Throughput Screening (HTS): The development of robust HTS assays using these advanced 3D models will be essential for screening libraries of picolinic acid derivatives, including this compound, to identify lead compounds with desired biological activities. selectscience.net

In Vivo Research Models:

Animal models remain critical for evaluating the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Disease-Specific Animal Models: Depending on the identified biological activities in vitro, relevant animal models of cancer, viral infections, or inflammatory diseases will be necessary to validate the therapeutic potential of this compound.

Humanized Mouse Models: For immunological studies, humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, can provide valuable insights into the compound's effects on the human immune system.

The data generated from these advanced models will be crucial for the translational development of this compound.

Potential Applications as Chemical Biology Tools and Probes

The inherent properties of the picolinic acid scaffold make its derivatives attractive candidates for the development of chemical biology tools and probes.

Fluorescent Probes: The picolinic acid structure can be incorporated into fluorescent molecules to create probes for detecting specific analytes or imaging biological processes. researchgate.net The amino group on this compound provides a reactive handle for conjugation with fluorophores. These probes could be designed to target specific enzymes or cellular compartments, enabling their visualization and study in living cells. For example, pyrazoline-based fluorescent probes have been synthesized for the detection of picric acid. nih.gov

Metal Ion Sensors: Given the strong metal-chelating ability of picolinic acid, derivatives could be developed as sensors for detecting biologically important metal ions. nih.gov Changes in fluorescence or other spectroscopic properties upon metal binding could be used for quantification.

Bioconjugation: The carboxylic acid and amino groups on this compound can be used for bioconjugation to proteins, antibodies, or other biomolecules. nih.gov This could enable targeted delivery of the compound or the development of probes for affinity-based target identification.

The synthesis of a library of derivatives of this compound with various functionalities would expand its utility as a versatile tool for chemical biology research.

Emerging Challenges and Opportunities in Picolinic Acid Research

The field of picolinic acid research is ripe with both challenges and opportunities.

Challenges:

Target Specificity and Selectivity: A key challenge in drug discovery is achieving high specificity and selectivity for the intended biological target to minimize off-target effects. cas.org The diverse biological activities of picolinic acid derivatives highlight the need for careful structure-activity relationship (SAR) studies to optimize selectivity.

Bioavailability and Pharmacokinetics: The physicochemical properties of picolinic acid derivatives can affect their absorption, distribution, metabolism, and excretion (ADME). Poor bioavailability and rapid metabolism are significant hurdles to overcome in translating promising compounds into effective drugs. mdpi.com

Understanding Disease Mechanisms: A thorough understanding of the underlying biology of the diseases being targeted is crucial for the rational design of effective therapeutics. cas.org

Opportunities:

Versatile Scaffold for Drug Discovery: The picolinic acid core is a highly versatile scaffold that can be readily modified to generate a wide range of derivatives with diverse biological activities. nih.gov This provides a rich platform for the discovery of new drugs for various diseases. nih.govdovepress.com

New Therapeutic Targets: Advances in genomics, proteomics, and systems biology are continuously identifying new potential drug targets. The chemical diversity of picolinic acid derivatives makes them well-suited for screening against these emerging targets.

Personalized Medicine: The development of patient-derived organoid models offers the opportunity to test the efficacy of picolinic acid derivatives in a personalized manner, potentially leading to more effective and tailored treatments. nih.gov

Chemical Synthesis Innovation: The development of novel and efficient synthetic methodologies for the preparation of picolinic acid derivatives will accelerate the drug discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-cyclopropoxypicolinic acid, and how can reaction conditions be systematically evaluated to maximize yield and purity?

- Methodological Answer : Utilize the PICO framework to structure experiments:

- Population : Target compound (this compound).

- Intervention : Vary catalysts (e.g., palladium vs. copper), solvents (polar vs. non-polar), and temperatures.

- Comparison : Benchmark against established methods for analogous picolinic acid derivatives (e.g., 3-Amino-5-bromopicolinic acid ).

- Outcome : Quantify yield (gravimetric analysis) and purity (HPLC, ≥95% threshold) .

- Key Steps :

Screen reaction parameters via Design of Experiments (DoE).

Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and physicochemical properties of this compound to establish baseline data for further studies?

- Methodological Answer :

- Structural Analysis :

- X-ray crystallography for solid-state conformation.

- IR spectroscopy to confirm functional groups (e.g., cyclopropoxy C-O stretch at ~1100 cm⁻¹).

- Physicochemical Profiling :

- Solubility (logP via shake-flask method in pH 7.4 buffer).

- Thermal stability (TGA/DSC up to 300°C) .

- Data Interpretation : Compare with structurally related compounds (e.g., 2-Amino-5-fluoropyridine ) to identify outliers.

Q. What protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Expose samples to stressors: light (ICH Q1B guidelines), humidity (75% RH), and temperature (40°C/25°C).

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Critical Factors :

- pH-dependent hydrolysis (test in buffers ranging from pH 2–9).

- Oxidative stability (add antioxidants like BHT for control experiments) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic inhibition?

- Methodological Answer :

- Hypothesis-Driven Approach :

Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., kinases or proteases).

Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).

- Controls : Compare with known inhibitors (e.g., picolinic acid derivatives ) to contextualize potency .

Q. How can researchers resolve contradictions in reported stability profiles of this compound across different studies?

- Methodological Answer :

- Root-Cause Analysis :

Purity Assessment : Re-analyze disputed batches via LC-MS to detect impurities (e.g., cyclopropanol byproducts).

Experimental Replication : Standardize storage conditions (e.g., inert atmosphere vs. ambient).

- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., ANOVA for temperature/humidity effects) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- SAR Workflow :

Derivatization : Synthesize analogs with modified cyclopropoxy or amino groups.

Biological Screening : Test against disease-relevant targets (e.g., inflammatory cytokines).

- Computational Modeling :

- Perform QSAR studies using Gaussian or MOE software to correlate electronic properties (HOMO/LUMO) with activity .

Q. How can advanced analytical techniques improve the detection limits of this compound in complex biological matrices?

- Methodological Answer :

- Method Development :

Sample Preparation : Optimize SPE protocols using C18 cartridges for plasma/brain homogenates.

Instrumentation : Employ UPLC-MS/MS with MRM transitions for specificity (e.g., m/z 209 → 152).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.